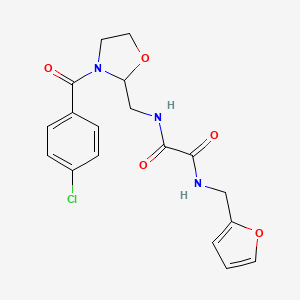![molecular formula C14H15N5O3 B2370898 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide CAS No. 1903770-04-6](/img/structure/B2370898.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15N5O3 and its molecular weight is 301.306. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide represents a class of compounds with potential for diverse scientific applications. While the direct matches for this compound in scientific research are not readily available, insights can be gained by examining the studies on structurally related compounds, particularly those involving 1,2,4-triazole and oxazepine derivatives. These compounds have been widely explored for their biological activities, offering a foundation for understanding the potential research applications of the specified compound.
Synthesis and Biological Evaluation
Research has demonstrated the synthesis and biological evaluation of various triazole and oxazepine derivatives. For instance, Jadhav et al. (2017) synthesized a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with promising antimicrobial activities against Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017). Such studies suggest the potential antimicrobial properties of related compounds, including the one .
Anticancer and Antimicrobial Applications
Kuntala et al. (2015) explored benzoxepine-1,2,3-triazole hybrids for their antibacterial and anticancer properties, finding some compounds to exhibit cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015). This highlights the potential for developing anticancer agents from structurally similar compounds.
Mecanismo De Acción
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) , a widely explored anticancer drug target that plays a crucial role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with PARP1, inhibiting its function
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway . PARP1 is involved in the repair of single-strand DNA breaks. By inhibiting PARP1, this compound may increase the number of DNA breaks, leading to cell death, particularly in cancer cells that are heavily reliant on PARP1 for survival .
Result of Action
The inhibition of PARP1 by this compound could lead to an increase in DNA damage, particularly in cancer cells. This could result in cell death and potentially have a therapeutic effect in the treatment of certain types of cancer .
Propiedades
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c20-12-8-22-11-4-2-1-3-10(11)7-19(12)6-5-15-14(21)13-16-9-17-18-13/h1-4,9H,5-8H2,(H,15,21)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQNYTMCWAVAKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=NC=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2370816.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370817.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2370819.png)

![1-Oxaspiro[4.5]decan-3-ol](/img/structure/B2370823.png)


![tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2370829.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2370832.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2370834.png)

